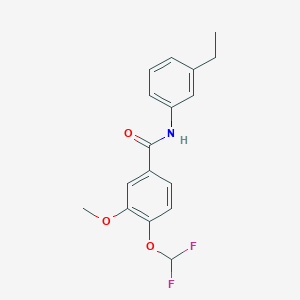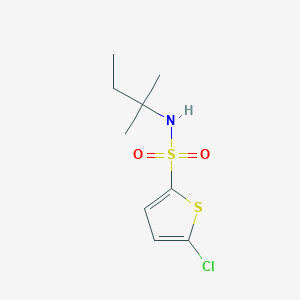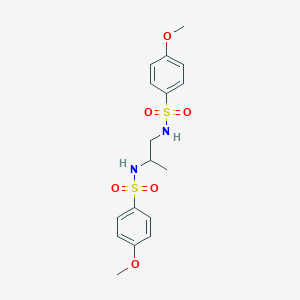![molecular formula C9H7F3N2O2 B10976330 N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B10976330.png)
N-[2-(trifluoromethyl)phenyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(trifluoromethyl)phenyl]ethanediamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Aromatic Substitution Reaction: One common method involves the aromatic substitution of a trifluoromethylbenzene derivative with an ethanediamide precursor. This reaction typically requires a catalyst such as palladium and occurs under mild conditions.
Amidation Reaction: Another method involves the direct amidation of 2-(trifluoromethyl)benzoic acid with ethanediamine. This reaction can be facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and occurs under basic conditions.
Industrial Production Methods
In an industrial setting, the production of N-[2-(trifluoromethyl)phenyl]ethanediamide may involve large-scale amidation processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous flow systems and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-[2-(trifluoromethyl)phenyl]ethanediamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanediamide moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base or catalyst.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted ethanediamide derivatives.
Scientific Research Applications
Chemistry
N-[2-(trifluoromethyl)phenyl]ethanediamide is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique trifluoromethyl group imparts desirable properties such as increased metabolic stability and lipophilicity.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery.
Medicine
This compound has potential therapeutic applications, particularly in the treatment of diseases where modulation of specific enzymes or receptors is beneficial. Its trifluoromethyl group enhances its pharmacokinetic properties, making it a promising lead compound.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which N-[2-(trifluoromethyl)phenyl]ethanediamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-fluorophenyl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide
- N-(propan-2-yl)-N’-[2-(trifluoromethyl)phenyl]ethanediamide
Uniqueness
N-[2-(trifluoromethyl)phenyl]ethanediamide is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in their scientific endeavors.
Properties
Molecular Formula |
C9H7F3N2O2 |
|---|---|
Molecular Weight |
232.16 g/mol |
IUPAC Name |
N'-[2-(trifluoromethyl)phenyl]oxamide |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)5-3-1-2-4-6(5)14-8(16)7(13)15/h1-4H,(H2,13,15)(H,14,16) |
InChI Key |
AKBVNADZQOPXRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[3-(morpholin-4-yl)propyl]-3-nitrobenzamide](/img/structure/B10976259.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B10976266.png)

![N-(2-fluoro-5-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10976268.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pyrazine-2-carboxamide](/img/structure/B10976275.png)
![3-methyl-N-[3-(morpholin-4-yl)propyl]-4-nitrobenzamide](/img/structure/B10976278.png)
![Ethyl 2-({[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B10976289.png)


![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B10976304.png)
![N-[3-(morpholin-4-yl)propyl]cyclohexanecarboxamide](/img/structure/B10976308.png)
![4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10976319.png)

